2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-ethyl-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O2 and its molecular weight is 301.281. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Research on purine derivatives like 9-ethyl-2-aminopurine has contributed to understanding the crystal structure of hydrogen-bonded complexes, which resemble the Watson—Crick pairing configuration found in DNA. Such studies are crucial for comprehending molecular interactions and designing drugs targeting specific biological structures (Sobell, 1966).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the potential of fluorophenyl derivatives in cancer therapy (Deady et al., 2005).
Antibacterial Agents
- Compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have been studied for their antibacterial activity, underscoring the importance of fluorophenyl derivatives in developing new antibacterial agents (Egawa et al., 1984).
Molecular Interactions and Modifications
- The synthesis of modified nucleosides, such as 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified purine and pyrimidine nucleosides, showcases the applicability of fluorophenyl derivatives in modifying nucleic acids to enhance binding affinity and resistance to nucleases, which is essential for therapeutic and diagnostic applications (Prakash et al., 2002).
Radioprotective Activity
- Studies on fluorine-containing amides with sulfinate or sulfoxide groups have explored their radioprotective activity, indicating the potential of fluorophenyl derivatives in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).
Properties
IUPAC Name |
2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-2-9-17-10(12(16)21)11-13(18-9)20(14(22)19-11)8-6-4-3-5-7(8)15/h3-6H,2H2,1H3,(H2,16,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWXQYBAOOVEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327743 |
Source
|
Record name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899970-63-9 |
Source
|
Record name | 2-ethyl-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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